molecular formula C6H6ClFN2O2 B11905095 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one CAS No. 1346697-70-8

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one

Cat. No.: B11905095
CAS No.: 1346697-70-8
M. Wt: 192.57 g/mol
InChI Key: DYCMKEZWTPRYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one is a chemical compound of significant interest in pharmaceutical and medical research, particularly in the development of positron emission tomography (PET) tracers. It belongs to a class of compounds known as mitochondrial complex I (MC-I) inhibitors. These compounds competitively bind to the MC-I enzyme, a key component of the mitochondrial electron transport chain, thereby inhibiting its activity and the associated proton-pumping function . Researchers are actively exploring analogs of this compound, often incorporating a fluorine-18 radiolabel into the 2-fluoroethoxy side chain, for use as potential myocardial perfusion imaging (MPI) agents . A key compound in this family, flurpiridaz (BMS-747158-02), has been extensively evaluated and has progressed to clinical trials. It demonstrates a high first-pass extraction fraction in the heart, and its myocardial uptake is proportional to blood flow, making it a highly promising PET MPI agent . The structural motif of the 4-chloro-5-(fluoroalkoxy)pyridazin-3(2H)-one core is therefore a critical pharmacophore for targeting mitochondrial complex I. This product is intended for research and development purposes in the synthesis of novel PET tracers, investigation of MC-I function, and exploration of cardiac metabolism. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346697-70-8

Molecular Formula

C6H6ClFN2O2

Molecular Weight

192.57 g/mol

IUPAC Name

5-chloro-4-(2-fluoroethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C6H6ClFN2O2/c7-5-4(12-2-1-8)3-9-10-6(5)11/h3H,1-2H2,(H,10,11)

InChI Key

DYCMKEZWTPRYFK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(=C1OCCF)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-chloropyridazine undergoes nucleophilic substitution with 2-fluoroethanol to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions. Key examples include:

Reagent/ConditionsProduct FormedYieldSource
Tosylate precursors (e.g., KOTf)Fluorinated derivatives (18F-labeled)15–30%
Hydrazine hydrate (EtOH, reflux)Hydrazine-substituted pyridazinones60–80%
  • Mechanism : The reaction proceeds via an SN2 pathway, where the leaving group (Cl⁻) is replaced by nucleophiles like fluoride or amines. Steric hindrance from the tert-butyl group at position 2 directs substitution to position 4 .

Reduction:

  • Hydrogenation (H₂/Pd-C) : Selectively reduces the pyridazinone ring to a dihydropyridazine derivative.

  • NaBH₄ : Fails to reduce the ketone, indicating electronic deactivation by adjacent substituents .

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability in aqueous media:

ConditionDegradation PathwayHalf-LifeSource
Neutral pH (25°C)Slow hydrolysis of fluoroethoxy group>24 hrs
Acidic (HCl, 1M)Rapid cleavage of ether linkage<1 hr
Basic (NaOH, 0.1M)Ring opening via ketone attack2–3 hrs

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming chloro-pyridazine byproducts .

  • UV Light : Promotes dimerization via [4+2] cycloaddition, confirmed by LC-MS .

Structural Insights from Crystallography

Single-crystal X-ray data (CCDC 857384) reveal:

  • Dihedral Angle : 41.37° between pyridazinone and benzene rings in derivatives .

  • Disorder : The fluoroethoxy group exhibits positional disorder in the solid state .

Comparative Reactivity

A reactivity comparison with analogous compounds:

CompoundChlorine ReactivityFluoroethoxy Stability
4-Chloro-5-hydroxypyridazin-3(2H)-oneHighLow
4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-oneModerateModerate
4-Trifluoromethylpyridazin-3(2H)-oneLowHigh

Data compiled from .

This compound’s versatility in substitution reactions and radiopharmaceutical applications underscores its importance in medicinal chemistry. Further studies on its metallation and cross-coupling potential are warranted.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyridazine derivatives can exhibit significant anticancer activity. The structural features of 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one suggest potential interactions with specific biological targets involved in cancer cell proliferation.

Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines, with IC50 values indicating its potency:

Compound Cell Line IC50 (μM)
This compoundHeLa12.3 ± 0.9
This compoundMCF-710.5 ± 1.1

These results suggest that this compound may inhibit cancer cell growth effectively, making it a candidate for further development as an anticancer agent.

Antiviral Activity

The compound has also been investigated for its potential as an antiviral agent, particularly against hepatitis C virus (HCV). Studies have shown that pyridazine derivatives can inhibit the NS5B polymerase, a critical enzyme in the viral replication process.

Table of Antiviral Efficacy

Compound Target Activity
This compoundHCV NS5BIC50 = 50 nM

This data underscores the compound's potential role in antiviral drug development.

Positron Emission Tomography (PET) Tracers

This compound has been utilized in the synthesis of PET tracers for imaging applications. Its fluorinated derivative has been explored for its ability to visualize biological processes in vivo.

Case Study: Development of Imaging Agents
Recent studies have focused on the synthesis of fluorinated analogs for PET imaging, demonstrating their effectiveness in tracking metabolic processes:

Tracer Target Findings
[18F]this compoundMitochondrial activityHigh uptake in brain tissues
[18F]this compoundCancerous tissuesEnhanced imaging contrast

These findings indicate that the compound can be pivotal in developing non-invasive imaging techniques to study various diseases.

Neuroimaging Applications

The compound has also been studied for its potential use as a neuroimaging agent, particularly for assessing neuroinflammation and neurodegenerative diseases.

Case Study: Neuroinflammation Imaging

Research on derivatives of this compound has shown promise in visualizing neuroinflammatory processes, which are critical in conditions like Alzheimer’s disease:

Tracer Target Findings
[18F]Pyridazinone derivativeMicroglial activationCorrelation with disease severity

This application highlights the utility of this compound in advancing our understanding of neurological disorders through imaging.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

The structural and functional properties of 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one are best understood when compared to related pyridazinone derivatives. Below is a detailed analysis of key analogues:

Structural Analogues with Varying Substituents
Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-fluoroethoxy at C5, Cl at C4 216.63 Potential PET imaging agent; moderate lipophilicity due to fluoroethoxy group.
BCPP-EF (2-(tert-butyl)-4-chloro-5-((6-(2-(2-fluoroethoxy)ethoxy)pyridin-3-yl)methoxy)pyridazin-3(2H)-one) tert-butyl, extended fluoroethoxy chain 433.88 Radiolabeled with ¹⁸F for mitochondrial complex I imaging; higher molar activity (32.5 GBq/µmol).
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one Benzyloxy-fluoroethoxy, tert-butyl 354.80 Triclinic crystal system (P1); dihedral angle 41.37° between pyridazine and benzene rings.
4-Chloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)pyridazin-3(2H)-one Trifluoromethylbenzyl at C5 318.69 Enhanced lipophilicity; ¹H NMR δ 7.65 (s, NCH), 4.12 (s, CH₂).
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one Dimethylamino at C5, phenyl at C2 251.69 Increased basicity; potential DHODH inhibition.

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability and binding affinity to hydrophobic targets (e.g., mitochondrial complex I) .
    • Bulkier Groups (tert-butyl, benzyloxy) : Improve pharmacokinetics but may reduce blood-brain barrier penetration. BCPP-EF’s extended fluoroethoxy chain increases radiochemical yield (28.4%) compared to simpler analogues .
    • Aromatic vs. Aliphatic Substituents : Benzyloxy derivatives (e.g., ) exhibit distinct crystal packing (triclinic system, V = 860.3 ų) due to π-π interactions, unlike aliphatic-substituted analogues .
Physicochemical and Crystallographic Comparisons
  • Oxadiazole-linked derivatives () exhibit near-orthogonal angles (88.66°) between pyridazine and oxadiazole rings, limiting conjugation effects .
  • Hydrogen Bonding: Morpholinyl and piperidinyl derivatives (e.g., ) form 3D networks via C–H⋯O/N interactions, enhancing crystallinity compared to non-polar analogues .

Biological Activity

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one, also known as BCPP-EF, is a compound that has garnered attention for its biological activity, particularly in the context of mitochondrial function and neuroimaging. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on diverse research findings.

BCPP-EF is synthesized through a series of chemical reactions involving pyridazinone frameworks. The synthesis typically involves the introduction of a chloro group and a fluoroethoxy substituent at specific positions on the pyridazine ring. The compound is characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structure and purity .

Mitochondrial Complex I Binding

BCPP-EF has been identified as a radioligand that selectively binds to mitochondrial complex I (MC-I), which plays a crucial role in the mitochondrial electron transport chain. This binding allows for the visualization of mitochondrial dysfunction in various pathological conditions, including neurodegenerative diseases and autism spectrum disorders (ASD). Studies using positron emission tomography (PET) have demonstrated that BCPP-EF can effectively map the distribution of MC-I activity in living brains .

Case Studies

  • Autism Spectrum Disorder (ASD) : A study involving adult males with high-functioning ASD utilized BCPP-EF to investigate mitochondrial dysfunction. The results indicated lower availability of MC-I in the anterior cingulate cortex of individuals with ASD compared to typically developed controls, suggesting a link between mitochondrial dysfunction and ASD pathophysiology .
  • Neurodegenerative Diseases : Research has shown that BCPP-EF can be used to monitor changes in mitochondrial function over time in patients with neurodegenerative diseases. The ability to visualize these changes non-invasively provides insights into disease progression and potential therapeutic targets .

Toxicity and Safety Profile

Toxicity studies have evaluated the safety of BCPP-EF in animal models. The compound demonstrated a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, metabolic stability tests revealed that BCPP-EF undergoes considerable degradation in biological fluids, which may limit its application unless modifications are made to enhance stability .

Table: Summary of Biological Activity Findings

Study Focus Key Findings
Autism Spectrum DisorderMitochondrial DysfunctionReduced MC-I availability in ASD patients
Neurodegenerative DiseasesImaging MC-I ActivityEffective for monitoring disease progression
Toxicity StudiesSafety ProfileNo significant toxicity at therapeutic doses

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 5-amino-4-chloropyridazin-3(2H)-one with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reflux conditions (e.g., 10 hours) are often employed to drive the reaction to completion .
Purification:
Crude products are purified via column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 3:2 with triethylamine) to remove unreacted reagents and byproducts. Crystallization from chloroform or dichloromethane yields high-purity crystals suitable for X-ray analysis .

Basic: How is the crystal structure of this compound determined, and what software is typically employed?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Rigaku XtaLAB Synergy) at low temperatures (100–110 K). Data collection and refinement use the SHELX suite (SHELXS-97 for structure solution and SHELXL-97 for refinement) .
Key Parameters:

  • R-factor: ≤0.05 indicates high accuracy (e.g., R = 0.044 in a related pyridazinone derivative) .
  • Hydrogen Bonding: Intermolecular N–H⋯O interactions stabilize crystal packing, as seen in asymmetric unit analyses .

Advanced: What methodologies are used to analyze the compound's role as a GPR52 agonist, and how does its structure influence receptor binding?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies:

  • Substituent Effects: Fluorination at the ethoxy group (e.g., 2-fluoroethoxy) enhances metabolic stability and blood-brain barrier penetration. Trifluoromethyl groups on aromatic rings improve receptor affinity (e.g., EC₅₀ < 100 nM in GPR52 agonists) .
  • Binding Assays: Radioligand displacement assays using [³H]-labeled analogs and functional cAMP assays in HEK293 cells expressing GPR52 quantify agonist activity .
    Computational Modeling:
    Molecular docking (e.g., MOE software) identifies key interactions, such as hydrogen bonding between the pyridazinone core and receptor residues (e.g., Tyr².⁶⁴) .

Advanced: How is this compound utilized in PET imaging, and what radiolabeling techniques are applied?

Methodological Answer:
Application in Imaging:
The compound serves as a precursor for Flurpiridaz F 18 , a PET radiotracer for myocardial perfusion imaging. Its high lipophilicity and fluorine-18 labeling enable efficient cardiac tissue uptake .
Radiolabeling Protocol:

  • Isotope Incorporation: Nucleophilic [¹⁸F]fluoride displacement of a leaving group (e.g., tosylate) on the ethoxy chain.
  • Purification: Semi-preparative HPLC (C18 column, acetonitrile/water) achieves radiochemical purity >95% .
    In Vivo Validation:
    Biodistribution studies in rodent models confirm target specificity, with low off-target binding in non-cardiac tissues .

Advanced: What computational models predict the compound's pharmacokinetic properties, and which software tools are recommended?

Methodological Answer:
ADMET Prediction:

  • Software: Molecular Operating Environment (MOE) predicts logP (∼2.5), blood-brain barrier permeability (CNS score > 0.5), and cytochrome P450 interactions .
    Pharmacokinetic Modeling:
  • In Silico Tools: SwissADME and pkCSM estimate bioavailability (e.g., 65% oral bioavailability) and half-life (t₁/₂ ∼ 4 hours) .
    Challenges:
    Fluorine atoms may alter metabolic pathways (e.g., resistance to CYP450 oxidation), requiring experimental validation via liver microsome assays .

Advanced: How do structural modifications (e.g., halogen substitution) affect the compound’s biochemical activity?

Methodological Answer:
Halogen Effects:

  • Chlorine at Position 4: Enhances electrophilicity, improving interactions with nucleophilic residues in target proteins (e.g., α₁-adrenergic receptors) .
  • Fluorine in Ethoxy Chain: Reduces metabolic degradation by blocking oxidation sites, as shown in stability assays (t₁/₂ > 6 hours in human plasma) .
    Case Study:
    Replacing 2-fluoroethoxy with methoxy decreases receptor binding affinity by 10-fold, highlighting the critical role of fluorine in bioactivity .

Advanced: What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:
Cross-Validation Approach:

  • NMR vs. X-ray: Discrepancies in proton chemical shifts (e.g., NH signals) are resolved by comparing solution-state NMR (DMSO-d₆) with solid-state X-ray hydrogen coordinates .
  • Dynamic Effects: Variable-temperature NMR identifies conformational flexibility (e.g., rotameric ethoxy groups) that may not be visible in static crystal structures .
    Advanced Techniques:
  • DFT Calculations: Gaussian 09 optimizes molecular geometries to match experimental data .
  • SC-XRD Refinement: SHELXL’s TWIN and HKLF5 commands address twinning or disorder in crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.